(4-Methoxypiperidin-4-yl)methanamine
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Overview
Description
(4-Methoxypiperidin-4-yl)methanamine is an organic compound with the molecular formula C7H16N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxypiperidin-4-yl)methanamine typically involves the reaction of piperidine derivatives with methanol and formaldehyde under specific conditions. One common method involves the use of a platinum or palladium catalyst in the presence of hydrogen at low pressure . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale catalytic hydrogenation processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxypiperidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields N-oxides, while reduction with lithium aluminum hydride produces secondary amines.
Scientific Research Applications
(4-Methoxypiperidin-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (4-Methoxypiperidin-4-yl)methanamine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxypiperidin-4-yl)methanol: A closely related compound with similar structural features but different functional groups.
4-Methylphenethylamine: Another related compound with a different core structure but similar functional groups.
Uniqueness
(4-Methoxypiperidin-4-yl)methanamine is unique due to its specific combination of functional groups and its potential applications in various fields. Its methoxy group and piperidine ring provide distinct chemical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C7H16N2O |
---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(4-methoxypiperidin-4-yl)methanamine |
InChI |
InChI=1S/C7H16N2O/c1-10-7(6-8)2-4-9-5-3-7/h9H,2-6,8H2,1H3 |
InChI Key |
ASVWWUUUVMBUJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCNCC1)CN |
Origin of Product |
United States |
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